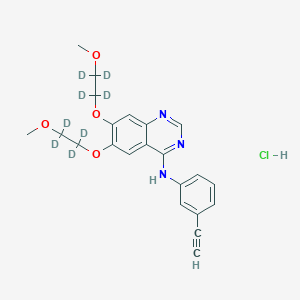
6,7-Bis(2-methoxyethoxy)-4-(3-ethynylanilino)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erlotinib, marketed under the brand name Tarceva, is a medication primarily used to treat non-small cell lung cancer and pancreatic cancer . It is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), which plays a crucial role in the growth and spread of cancer cells . Erlotinib is taken orally and has been a significant advancement in targeted cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions: Erlotinib is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4-chloroquinazoline, which is then reacted with 3-ethynylaniline to form the core structure of erlotinib . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods: Industrial production of erlotinib follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and purification stages .
化学反应分析
Types of Reactions: Erlotinib undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Erlotinib can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) in methanol.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide (NaOCH₃) in methanol.
Major Products: The major products formed from these reactions include various derivatives of erlotinib, which are often studied for their potential therapeutic benefits .
科学研究应用
Erlotinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors and their interactions with EGFR.
Medicine: Clinically, erlotinib is used to treat non-small cell lung cancer and pancreatic cancer.
Industry: In the pharmaceutical industry, erlotinib serves as a benchmark for developing new EGFR inhibitors.
作用机制
Erlotinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, erlotinib prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
属性
分子式 |
C22H24ClN3O4 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
N-(3-ethynylphenyl)-6,7-bis(1,1,2,2-tetradeuterio-2-methoxyethoxy)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i8D2,9D2,10D2,11D2; |
InChI 键 |
GTTBEUCJPZQMDZ-KTSBLNPMSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OC([2H])([2H])C([2H])([2H])OC)OC.Cl |
规范 SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


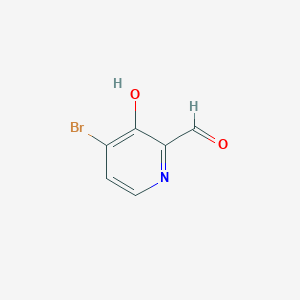
![3-[(1R,2R,4S,7S,8S,11R,16R)-7-(furan-3-yl)-1,8,15,15-tetramethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-12-yl]-3-hydroxypropanoic acid](/img/structure/B14126948.png)
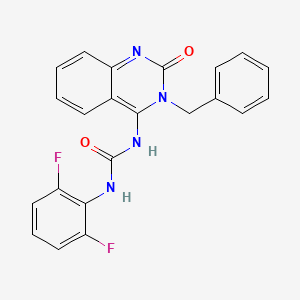
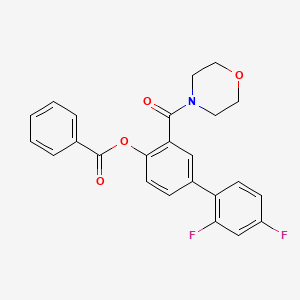
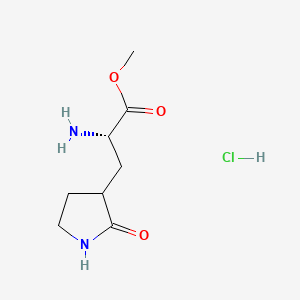
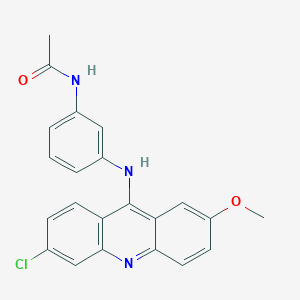
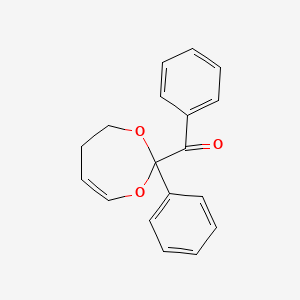
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B14126990.png)
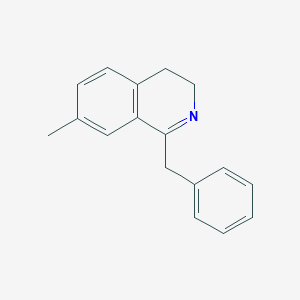
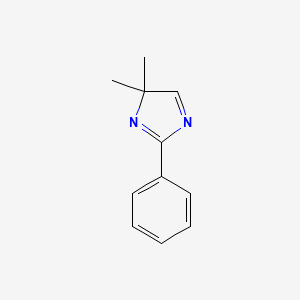

![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)


